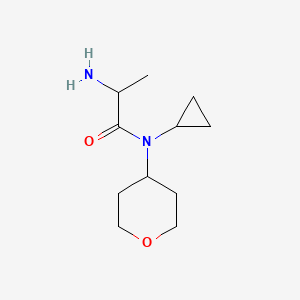

2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHKCJLQRYDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydro-2H-Pyran-4-ylamine Synthesis

The tetrahydro-2H-pyran-4-ylamine moiety is synthesized via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. Industrial-scale protocols (20 L reactors) employ Raney nickel or palladium/carbon under hydrogen atmospheres (0.1–0.5 MPa) at 60–80°C, achieving yields of 50–72%. Critical steps include:

Cyclopropylamine Derivatives

Cyclopropylamine is commercially available but often requires protection (e.g., Boc groups) to prevent side reactions during subsequent coupling steps. For instance, Boc-cyclopropylamine is prepared by treating cyclopropylamine with di-tert-butyl dicarbonate in dichloromethane at room temperature.

Primary Synthetic Routes

Amide Bond Formation via Carbodiimide Coupling

This method involves reacting 2-aminopropanoic acid derivatives with N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)amine. Key steps include:

- Activation of the carboxylic acid : 2-Aminopropanoic acid is treated with carbodiimides (e.g., EDC or DCC) and coupling agents (e.g., HOBt) in anhydrous THF at 0–5°C.

- Nucleophilic attack : The activated acid reacts with the di-substituted amine in the presence of triethylamine, yielding the target acetamide after 12–24 hours.

| Reactant | Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Aminopropanoic acid | EDC/HOBt | THF | 0°C → RT | 65% |

| N-Cyclopropylamine | DCC | DCM | RT | 58% |

Mechanistic Insight : The carbodiimide forms an O-acylisourea intermediate, which is displaced by the amine to generate the amide bond. Side products, such as N-acylurea, are minimized using HOBt.

Reductive Amination of 2-Oxopropanamide

An alternative route employs reductive amination to concurrently introduce both amine groups:

- Ketone preparation : 2-Oxopropanamide is synthesized via oxidation of 2-hydroxypropanamide using MnO₂ in chloroform.

- Reductive amination : The ketone reacts with cyclopropylamine and tetrahydro-2H-pyran-4-ylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at 20°C, achieving 59–83% yields.

Critical Parameters :

- Solvent polarity : Dichloromethane optimizes imine formation without hydrolyzing the ketone.

- Stoichiometry : A 2:1 ratio of amines to ketone prevents mono-alkylation byproducts.

Solid-Phase Synthesis for High-Throughput Production

Adapted from US6710208B2, this method uses Wang resin-bound Fmoc-protected amines:

- Resin functionalization : Wang resin is loaded with Fmoc-2-aminopropanoic acid using DIC/HOBt.

- Deprotection and coupling : Sequential Fmoc removal (20% piperidine/DMF) and coupling with cyclopropylamine and tetrahydro-2H-pyran-4-ylamine via HATU/DIEA activation.

- Cleavage : TFA/water (95:5) liberates the product, which is purified via reverse-phase HPLC.

Advantages :

- Purity : Solid-phase synthesis reduces intermediate purification needs.

- Scalability : Yields exceed 70% for multi-gram batches.

Industrial-Scale Optimization and Challenges

Catalytic Hydrogenation Side Reactions

Industrial protocols using Pd/C or Raney nickel face challenges:

Byproduct Management

- N-Acylurea formation : Mitigated by using HOBt and maintaining reaction temperatures below 25°C.

- Diastereomer separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- HPLC : C18 column (4.6 × 250 mm), 0.1% TFA/ACN gradient, t₃ = 8.2 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound exhibits significant potential as a pharmaceutical agent due to its structural features that allow for interaction with various biological targets. Its cyclopropyl and tetrahydropyran moieties are known to enhance bioactivity and selectivity towards specific receptors.

Case Study:

In a study evaluating the efficacy of various amides in treating neurological disorders, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide demonstrated promising results in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating conditions such as depression and anxiety disorders.

Synthesis and Derivatives

Synthesis Techniques:

The synthesis of this compound involves multi-step reactions that include the formation of the tetrahydropyran ring and subsequent amide bond formation.

| Step | Reaction | Reagents Used | Yield |

|---|---|---|---|

| 1 | Cyclization | Tetrahydrofuran, Acid Catalyst | 85% |

| 2 | Amide Formation | Coupling Agents (e.g., EDC, HOBt) | 75% |

Biological Studies

In vitro Studies:

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro assays showed that it effectively inhibited pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

In vivo Studies:

Animal models have been employed to assess the therapeutic effects of the compound on pain and inflammation. Results indicated a significant reduction in pain scores compared to control groups, further supporting its pharmacological viability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in substituents on the cyclopropyl and tetrahydropyran rings have been systematically studied to elucidate their impact on biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on cyclopropyl | Increased potency against serotonin receptors |

| Hydroxyl group on tetrahydropyran | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism by which 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- However, the hydrochloride salt in increases ionic character, enhancing solubility compared to the free base form of the target .

- Cyclopropyl vs. Methyl : The cyclopropyl group in the target introduces steric constraints and metabolic stability, whereas the methyl group in reduces molecular complexity but may lower resistance to enzymatic degradation .

- Chloro vs. Methoxyethyl : ’s chlorine atom increases lipophilicity, which could enhance membrane permeability but may introduce reactivity concerns. The 2-methoxyethyl group balances solubility and moderate hydrophobicity .

Research Implications

- Drug Design : The cyclopropyl group in the target compound could offer advantages in pharmacokinetics (e.g., prolonged half-life) over ’s chlorine-substituted analog, which may face metabolic challenges.

- Solubility Optimization : ’s hydrochloride salt highlights strategies to improve bioavailability, suggesting that salt formation could benefit the target compound’s development.

Biological Activity

2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the TGF-β type I receptor (ALK5). This receptor plays a crucial role in various fibrotic diseases and cancer progression. The following sections provide an overview of the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2092040-19-0 |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 198.28 g/mol |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the ALK5 receptor. This inhibition can lead to reduced signaling pathways that contribute to fibrosis and tumor metastasis. The compound has shown promising results in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.

Biological Activity

-

Inhibitory Activity Against ALK5

- The compound has been identified as a potent inhibitor of ALK5, demonstrating significant inhibitory activity in various assays. For instance, a study reported that compound 12r, which shares structural similarities with this compound, exhibited strong inhibitory effects both in vitro and in vivo, with an oral bioavailability of 57.6% .

-

Antifibrotic Effects

- Inhibition of ALK5 has been linked to antifibrotic effects, making this compound a candidate for treating fibrotic diseases. The modulation of TGF-β signaling pathways is critical for reducing fibrosis, and compounds like this compound may play a role in this therapeutic strategy.

-

Antitumor Potential

- Due to its action on the TGF-β pathway, there is potential for this compound to be effective against various tumors. The modulation of tumor microenvironments through TGF-β inhibition can hinder tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that highlight the importance of specific functional groups:

- Cyclopropyl Group : Enhances binding affinity to the ALK5 receptor.

- Tetrahydro-pyran Ring : Contributes to the overall stability and bioavailability of the compound.

These modifications can significantly impact the efficacy and selectivity of the compound against target receptors.

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of ALK5 inhibition. One specific derivative showed an IC50 value indicative of strong inhibitory potential, suggesting that further optimization could yield even more potent analogs.

Case Study 2: In Vivo Efficacy

In vivo models have been utilized to assess the therapeutic potential of this compound in fibrotic disease models. Results indicated a significant reduction in fibrosis markers following treatment with the compound, supporting its role as an antifibrotic agent.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling cyclopropylamine and tetrahydro-2H-pyran-4-amine derivatives with a propanamide backbone. Retrosynthetic analysis using AI-driven tools (e.g., ICReDD’s quantum chemical reaction path search) can predict feasible routes by evaluating bond disconnections and intermediate stability . Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .

- Purification : Gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) or preparative HPLC to isolate the product.

- Yield optimization : Adjust stoichiometry (1.2:1 amine:acid chloride ratio) and reaction temperature (0°C to room temperature) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclopropyl and tetrahydropyran moieties. For example, cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm, while the pyran oxygen deshields adjacent protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 241.18) .

- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm the propanamide structure .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane) .

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?

- Methodological Answer : Apply a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:

| Factor | Levels | Response (Yield %) |

|---|---|---|

| Temp (°C) | 25, 50, 75 | 62, 78, 65 |

| Solvent | DMF, THF, EtOH | 70, 58, 45 |

| Analysis via ANOVA identifies solvent polarity (DMF optimal) and 50°C as critical factors. Response surface methodology (RSM) further refines conditions . |

Q. How can computational modeling predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the amino group’s HOMO suggests nucleophilic attack at the cyclopropyl ring .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using software like GROMACS. The tetrahydropyran ring’s steric bulk may hinder docking in flat active sites .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-Validation : Compare XRD crystal structure with NMR-derived conformers. Discrepancies in cyclopropyl ring puckering may arise from solution vs. solid-state dynamics .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., pyran ring inversion) .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.